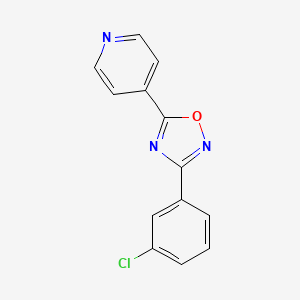
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole, also known as CPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPPO belongs to the family of oxadiazole compounds, which are known for their diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole is not yet fully understood. However, it has been suggested that 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole exerts its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been found to protect neuronal cells against oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been shown to protect neuronal cells against oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole in lab experiments is its potent antimicrobial and anticancer activity. 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been found to be effective against a wide range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has also been shown to possess significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
Direcciones Futuras
There are several future directions for research on 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole. One of the potential areas of research is the development of new antimicrobial agents based on the structure of 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole. Another potential area of research is the development of new anticancer drugs based on the mechanism of action of 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole. Furthermore, research can be focused on the evaluation of the potential toxicity of 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole in vivo and the development of new delivery systems for its safe and effective use. Additionally, research can be focused on the evaluation of the potential neuroprotective effects of 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole in various neurodegenerative diseases.
Métodos De Síntesis
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole can be synthesized using various methods, including reaction of 3-chloroaniline with pyridine-4-carboxylic acid hydrazide, followed by cyclization with phosphoryl chloride. Another method involves the reaction of 3-chloroaniline with pyridine-4-carboxylic acid hydrazide in the presence of acetic anhydride, followed by the addition of phosphorous oxychloride. The synthesized 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole can be purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has also been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been found to have neuroprotective effects against oxidative stress-induced damage in neuronal cells.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-3-1-2-10(8-11)12-16-13(18-17-12)9-4-6-15-7-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEVEKMWYMPNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

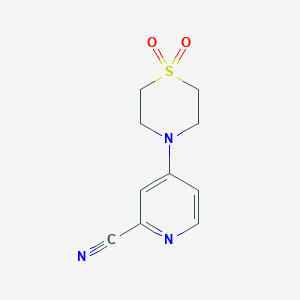
![4-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7560742.png)
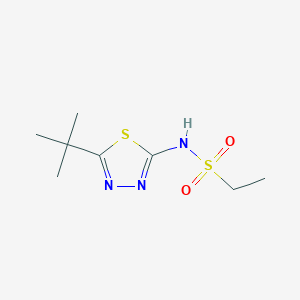
![3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7560757.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)
![7-methyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7560783.png)
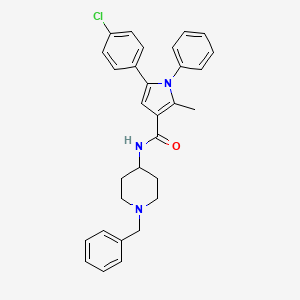

![[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7560813.png)
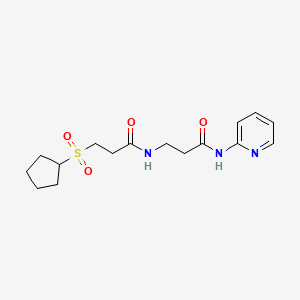
![1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol](/img/structure/B7560817.png)

![N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B7560831.png)
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)